3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative characterized by a phenyl group at position 1 and a 2,4-dichlorophenyl substituent at position 3 of the pyrazole ring. This compound belongs to a broader class of pyrazole-4-carbaldehydes, which are widely studied for their synthetic versatility and biological activities. Synthesis of such derivatives often involves Vilsmeier-Haack formylation or propargylation reactions, as seen in related compounds .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-7-14(15(18)8-12)16-11(10-21)9-20(19-16)13-4-2-1-3-5-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTARMRNEMHXGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185106 | |
| Record name | 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-88-7 | |
| Record name | 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-DICHLOROPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazone Synthesis
Phenylhydrazine derivatives react with substituted aryl methyl ketones to form hydrazones. For 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, 2,4-dichloroacetophenone is condensed with 1-phenylhydrazine in ethanol under reflux. Electron-withdrawing substituents like chlorine enhance reaction rates due to increased electrophilicity of the ketone. Yields typically exceed 85% when using stoichiometric acetic acid as a catalyst.
Cyclization-Formylation
Hydrazones undergo cyclization and formylation via the Vilsmeier-Haack reagent (POCl₃/DMF). Key parameters include:
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Anhydrous DMF : Moisture leads to hydrolysis, reducing aldehyde yields.
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Temperature : Optimal at 80–90°C for 4 hours, achieving 70–85% yields. Lower temperatures (60–65°C) extend reaction times to 6 hours but improve selectivity for sterically hindered substrates.
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Reagent Stoichiometry : A 3:1 molar ratio of POCl₃ to hydrazone ensures complete conversion.
Table 1. Vilsmeier-Haack Reaction Conditions and Yields
| Substrate | POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,4-Dichlorophenyl hydrazone | 3.0 | 80 | 4 | 82 |
| 2,4-Dichlorophenyl hydrazone | 3.0 | 65 | 6 | 78 |
Cyclization of Hydrazine Derivatives
A two-step route from acetophenone derivatives offers an alternative pathway, avoiding moisture-sensitive reagents.
Knoevenagel Condensation
Acetophenone reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 100°C for 5 hours, forming an enamine intermediate. This step achieves 90% conversion.
Hydrazine Cyclization
The enamine is treated with hydrazine hydrate in ethanol at 80°C, cyclizing to form the pyrazole core. Subsequent formylation using POCl₃/DMF introduces the aldehyde group, yielding the target compound in 80% overall yield.
Comparative Analysis of Methods
Vilsmeier-Haack :
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Pros : High yields (82%), straightforward protocol.
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Cons : Requires strict anhydrous conditions.
Suzuki Coupling :
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Pros : Modular for diverse substituents.
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Cons : Costly palladium catalysts.
Cyclization Route :
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Pros : Scalable, avoids moisture issues.
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Cons : Multi-step synthesis lowers atom economy.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of pyrazole compounds, including 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit notable antidiabetic properties. A study demonstrated that certain thiazolidine derivatives synthesized from this compound showed significant antidiabetic effects in streptozotocin-induced diabetic rats. The compounds were tested against standard drugs like rosiglitazone, revealing promising results in reducing blood glucose levels .
Antioxidant Properties
The antioxidant activity of pyrazole derivatives has been evaluated using methods such as the DPPH radical scavenging assay. Compounds derived from 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, some compounds have demonstrated efficacy in reducing inflammation in animal models, indicating potential therapeutic applications for inflammatory diseases .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial activity. Certain pyrazole-based compounds exhibited significant bactericidal and bacteriostatic effects against various pathogens, suggesting their potential use in treating infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chlorine (in the target compound) vs. fluorine (e.g., ) influences lipophilicity and bioactivity. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to fluorine .
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (estimated molecular weight ~315 g/mol) is heavier than fluorinated analogs (e.g., 314.29 g/mol in ) due to chlorine’s higher atomic mass.
Biological Activity
3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis of 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The synthesis of this compound typically involves the condensation of substituted acetophenones with hydrazines. The process often utilizes microwave irradiation to enhance yields and reduce reaction times. The general synthetic pathway can be summarized as follows:
- Starting Materials : Substituted acetophenones and hydrazines.
- Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
- Conditions : Microwave irradiation at controlled power levels.
The resulting product is characterized using various spectroscopic techniques such as IR and NMR, confirming the formation of the desired pyrazole derivatives .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown effectiveness against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances antimicrobial efficacy .
Anti-inflammatory Effects
Several studies have reported anti-inflammatory activities associated with pyrazole derivatives. For example, specific derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Compounds similar to 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrated comparable inhibitory effects to standard anti-inflammatory drugs like dexamethasone .
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies employing molecular docking techniques revealed that certain substitutions on the pyrazole ring significantly enhance anticancer activity by promoting selective toxicity towards cancer cells while sparing normal cells . The half-maximal inhibitory concentration (IC50) values for these compounds indicate promising anticancer potential.
Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR analysis was performed to predict the biological activities of various synthesized derivatives of 3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The analysis identified key structural features influencing activity against specific targets such as:
| Compound | Aspulvinone Dimethyl Allyl Transferase Inhibitor (Pa) | Gluconate 2-Dehydrogenase Inhibitor (Pa) |
|---|---|---|
| 3a | 0.570 | 0.532 |
| 3b | 0.441 | 0.479 |
| 3c | 0.423 | 0.612 |
| 3d | 0.431 | 0.609 |
| 3e | 0.358 | 0.529 |
| 3f | 0.314 | 0.627 |
| 3g | 0.285 | 0.523 |
These findings highlight the potential for developing new therapeutic agents based on the structural modifications of the pyrazole framework .
Additional Biological Activities
Beyond antimicrobial and anti-inflammatory properties, pyrazole derivatives are also being investigated for their roles in modulating metabolic pathways, such as their effects on lipid profiles in diabetic models . Furthermore, some studies have indicated potential neuroprotective effects, suggesting a broader spectrum of biological activity than previously recognized .
Q & A
Q. What are the established synthetic routes for 3-(2,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and what are their critical reaction parameters?
The compound is typically synthesized via:
- Vilsmeier-Haack reaction : Reacting acetophenonephenylhydrazones with POCl₃ and DMF to form the pyrazole core, followed by functionalization .
- Claisen-Schmidt condensation : Condensing substituted pyrazole-4-carbaldehydes with ketones or aryl aldehydes under basic conditions (e.g., NaOH/EtOH) .
- Nucleophilic substitution : Using 5-chloro-3-methyl-1-aryl-pyrazole intermediates reacted with phenols in the presence of K₂CO₃ . Critical parameters include temperature (80–120°C), solvent polarity (DMF, THF), and catalyst loading (1.2–2.0 equiv. of base).
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehydic proton at δ 9.8–10.2 ppm; dichlorophenyl ring protons at δ 7.2–7.8 ppm) .
- X-ray diffraction : Single-crystal analysis resolves stereoelectronic effects and hydrogen-bonding networks (e.g., π-π stacking in the pyrazole ring system) .
- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid moisture and prolonged exposure to oxygen, as the aldehyde group is prone to oxidation .
Advanced Research Questions
Q. How can researchers optimize synthesis yield under varying reaction conditions?
- Temperature control : Higher yields (>75%) are achieved at 110°C in DMF for Vilsmeier-Haack reactions, but prolonged heating (>6 hr) risks decomposition .
- Catalyst screening : K₂CO₃ outperforms Na₂CO₃ in nucleophilic substitutions due to stronger basicity, but excess base may hydrolyze the aldehyde .
- Solvent selection : Polar aprotic solvents (DMAC, DMSO) enhance solubility of dichlorophenyl intermediates but require post-reaction purification to remove residues .
Q. How should discrepancies in reported melting points or spectral data be addressed?
Discrepancies often arise from:
- Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable form .
- Impurity profiles : Use HPLC (C18 column, MeCN:H₂O = 70:30) to quantify by-products like 3-methylpyrazole derivatives .
- Instrument calibration : Cross-validate NMR data with internal standards (e.g., TMS) and DSC for melting point accuracy .
Q. What strategies improve solubility for biological assays?
- Co-solvent systems : Use DMSO:water (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Convert the aldehyde to a hydrazone or oxime for improved lipophilicity and stability .
Q. How to design experiments evaluating antimicrobial/antitumor potential?
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and MTT assays on cancer cell lines (e.g., HeLa) .
- Structure-activity relationships (SAR) : Modify the dichlorophenyl or phenyl groups to assess electronic effects on bioactivity .
Q. What computational methods predict reactivity or target interactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding to cytochrome P450 or kinase targets using AutoDock Vina with AMBER force fields .
Q. How to minimize side reactions during synthesis?
Q. How do substituents on phenyl rings influence physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
